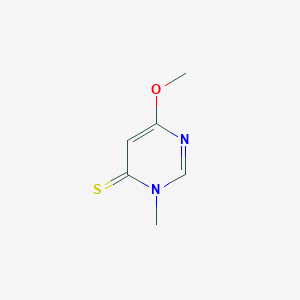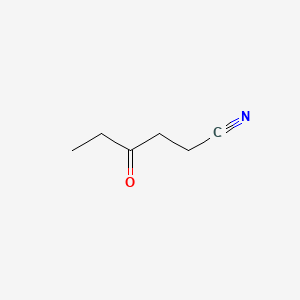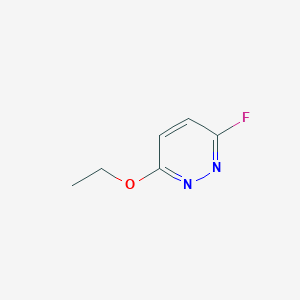![molecular formula C9H12N4OS B13115413 5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one CAS No. 61457-21-4](/img/structure/B13115413.png)
5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
The synthesis of 5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one can be achieved through various synthetic routes. One common method involves the reaction of hydrazonoyl halides with appropriate precursors under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired compound . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
化学反応の分析
5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
科学的研究の応用
5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential as an antiproliferative agent against cancer cell lines . The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development. Additionally, it has applications in the field of materials science, where it is used in the synthesis of novel polymers and nanomaterials .
作用機序
The mechanism of action of 5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells through the mitochondrial pathway. This involves the activation of caspases, up-regulation of pro-apoptotic proteins like Bax and Bak, and down-regulation of anti-apoptotic proteins like Bcl-2 . The compound’s ability to modulate these pathways makes it a promising candidate for cancer therapy.
類似化合物との比較
5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one can be compared with other similar compounds, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives. These compounds share a similar core structure but differ in their substituents and biological activities Other similar compounds include 1,2,3-thiadiazolo-5-carboxylic acid hydrazide Schiff’s bases, which have been studied for their antimicrobial and cytotoxic activities .
特性
CAS番号 |
61457-21-4 |
|---|---|
分子式 |
C9H12N4OS |
分子量 |
224.29 g/mol |
IUPAC名 |
5-(2,2-dimethylpropyl)-6H-thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C9H12N4OS/c1-9(2,3)4-5-10-7(14)6-8(11-5)15-13-12-6/h4H2,1-3H3,(H,10,11,14) |
InChIキー |
VQZLQXLZUVGUSW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC1=NC2=C(C(=O)N1)N=NS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


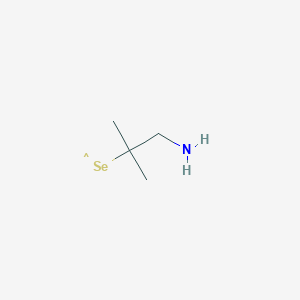

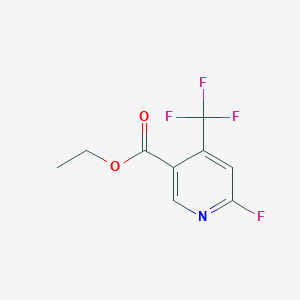

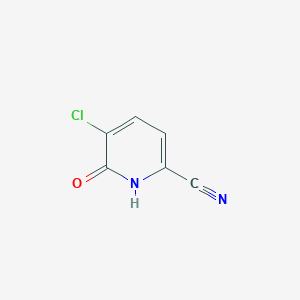
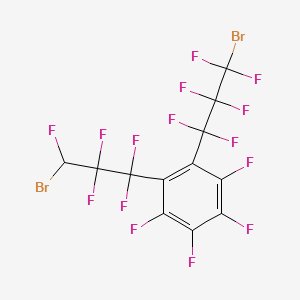
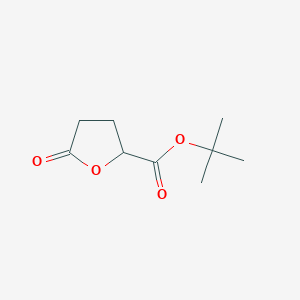

![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
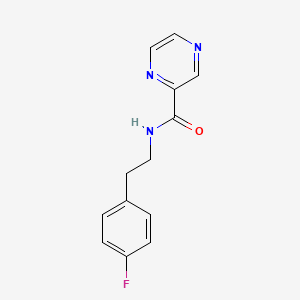
![4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)
